![molecular formula C20H26ClN5O B2614715 5-Chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415563-51-6](/img/structure/B2614715.png)

5-Chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

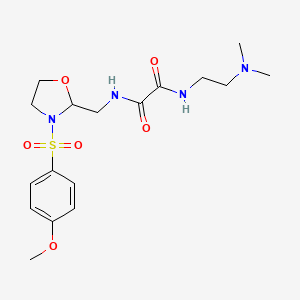

This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P . It is not intended for human or veterinary use, but for research use only.

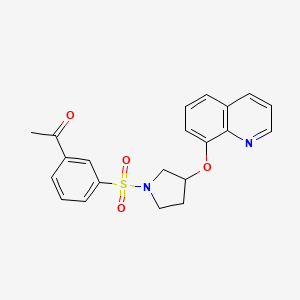

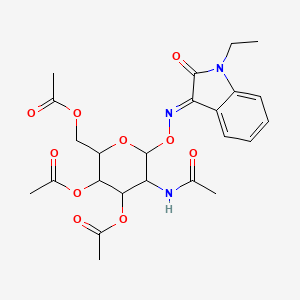

Molecular Structure Analysis

The molecular structure of this compound is complex, with a central pyrimidine ring substituted with various functional groups. It includes a 4-methylpiperazin-1-yl group, a but-2-ynoxy group, and a piperidin-1-yl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pyrimidines with halogens at the 2- and 4-positions are excellent starting materials for introducing different groups into the pyrimidine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

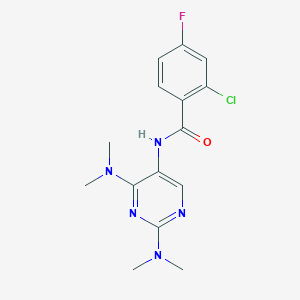

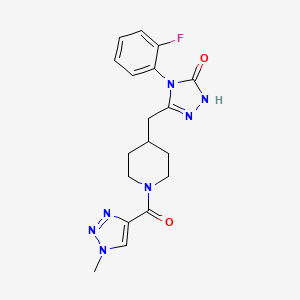

- Imatinib (Gleevec) , a well-known tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of imatinib involves the key intermediate N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide , which is derived from 4-methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides. This compound plays a crucial role in inhibiting the BCR-ABL fusion protein, thereby suppressing the growth of cancer cells .

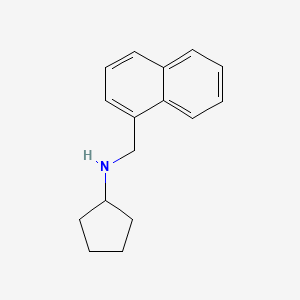

- Another derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , has demonstrated potent activity in inducing apoptosis in tumor cells. At concentrations of approximately 30–100 nM, it triggers programmed cell death, making it a promising candidate for cancer therapy .

Anticancer Research

Apoptosis Induction

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5O/c1-24-9-11-25(12-10-24)6-2-3-13-27-18-4-7-26(8-5-18)20-19(21)14-17(15-22)16-23-20/h14,16,18H,4-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQLMAPISQCHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/no-structure.png)

![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)

![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)